molecular formula C10H12N6O3S B031151 (6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 82549-51-7

(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B031151
CAS RN: 82549-51-7
M. Wt: 296.31 g/mol
InChI Key: KTSKNAZWQDHVKV-HZGVNTEJSA-N
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Description

Synthesis Analysis

The synthesis of structurally related cephalosporin compounds typically involves several key steps, including the acylation of starting materials like 7-amino cephalosporanic acid (7-ACA), followed by protection of the amino group and esterification. The processes are designed to introduce specific functional groups to the molecule, enabling the formation of the complex cephalosporin structure. These methods aim for high yield and purity of the target compound, which is then characterized using techniques like IR and 1H NMR spectroscopy (Deng Fu-li, 2007).

Molecular Structure Analysis

The molecular structure of cephalosporin derivatives has been extensively studied through vibrational spectroscopy and quantum chemical calculations. These studies provide detailed information on the geometric structure, vibrational wavenumbers, and electronic properties of the molecules. The molecular structure analysis helps in understanding the conformational stability and reactivity of the compound (M. Ramalingam, V. Sethuraman, N. Sundaraganesan, 2011).

Chemical Reactions and Properties

Cephalosporin compounds undergo various chemical reactions, including hydrolysis, rearrangement, and condensation, to form structurally diverse derivatives with potential biological activity. These reactions are crucial for modifying the chemical structure to enhance the compound's pharmacological properties. The study of these chemical reactions provides insights into the reactivity and mechanism of action of cephalosporin compounds (A. G. Baxter, R. J. Stoodley, 1976).

Physical Properties Analysis

The physical properties of cephalosporins, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration and the presence of different functional groups. Studies on pseudopolymorphism and phase stability provide valuable information on how these properties affect the compound's stability and formulation. Understanding the physical properties is essential for the development of pharmaceutical formulations (K. Ashizawa, K. Uchikawa, T. Hattori, Y. Ishibashi, T. Sato, Y. Miyake, 1989).

Chemical Properties Analysis

The chemical properties of cephalosporin derivatives, including their reactivity with various reagents and their behavior under different chemical conditions, are critical for their therapeutic efficacy. Studies on the synthesis and properties of related compounds explore the relationship between the chemical structure and biological activity, aiming to discover new drugs with improved properties (S. Fedotov, A. S. Hotsulia, 2023).

Scientific Research Applications

Synthesis and Chemical Characterization

One area of research involves the synthesis of derivatives of this compound. For example, Deng Fu-li (2007) successfully synthesized Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylideneamino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate from 7-amino cephalosporanic acid with a yield of 84.6%, characterized by IR and 1HNMR (Deng Fu-li, 2007). Additionally, Blau et al. (2008) report the synthesis and NMR characterization of cephalosporin derivatives, which include a compound similar to the requested chemical (Blau et al., 2008).

Antibacterial Activity

This compound and its derivatives have been studied for their antibacterial properties. For instance, Neu et al. (1979) tested its in vitro activity against gram-positive and gram-negative bacteria, comparing its efficacy to other cephalosporins (Neu et al., 1979). Bergmann et al. (1979) assessed its chemotherapeutic efficacy in bacterial murine infections, finding it markedly superior to cefazolin in certain strains (Bergmann et al., 1979).

Structural Elucidation and Impurity Analysis

Research has also been conducted on the structural elucidation and characterization of impurities in drugs related to this compound. Rao et al. (2007) isolated and characterized impurities in Cefdinir bulk drug, a related compound, using HPLC and other techniques (Rao et al., 2007).

Beta-lactamase Resistance

Another key area of research is the investigation of the compound's stability and resistance to beta-lactamase enzymes. Fu and Neu (1979) compared the beta-lactamase stability and inhibitory activity of this compound with other cephalosporins, finding it comparably effective (Fu & Neu, 1979).

properties

IUPAC Name

(6R,7R)-7-amino-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3S/c1-4-12-14-15(13-4)2-5-3-20-9-6(11)8(17)16(9)7(5)10(18)19/h6,9H,2-3,11H2,1H3,(H,18,19)/t6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSKNAZWQDHVKV-HZGVNTEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107248
Record name (6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS RN

82549-51-7
Record name (6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82549-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-, (6R,7R)
Source European Chemicals Agency (ECHA)
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